3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid
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Overview
Description
3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13NO4/c1-18-13-8-10(14(16)17)5-6-12(13)19-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 259.26 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Photophysical Properties and Coordination Polymers
3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid (and closely related derivatives) has been utilized in the synthesis of lanthanide-based coordination polymers. These compounds have been studied for their photophysical properties, which are significant in the context of materials science and photoluminescence. Lanthanide complexes derived from similar compounds exhibit intriguing structural characteristics and luminescence efficiencies, making them potential candidates for applications in luminescent materials and light-harvesting systems (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Crystallographic Studies
Crystallographic analysis of compounds closely related to this compound has provided insights into molecular structures and interactions. Such studies contribute to the broader understanding of molecular conformations and the design of new materials with desired properties (Lin & Zhang, 2012).
Biodegradation and Environmental Applications
Research on the biodegradation of similar methoxybenzoic acids by Pseudomonas putida has revealed the pathways through which these compounds are metabolized. Understanding these mechanisms is crucial for environmental biotechnology applications, such as the bioremediation of aromatic pollutants (Donnelly & Dagley, 1980).
Inhibitory Mechanisms and Drug Design
Studies on derivatives of this compound have explored their role as inhibitors, particularly in the context of leukotriene synthesis. Such research is pivotal for drug design and the development of therapeutic agents targeting specific biochemical pathways (Hutchinson et al., 2009).
Hybrid Materials and Sol-Gel Science
The compound has been used in the synthesis of novel chemically bonded inorganic-organic hybrid materials via the sol-gel process. These materials, featuring rare earth hybrid systems, demonstrate significant thermal stability and potential for application in advanced material sciences (Zhang, Sheng, Zheng, & Zou, 2015).
Safety and Hazards
properties
IUPAC Name |
3-methoxy-4-(pyridin-2-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13-8-10(14(16)17)5-6-12(13)19-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDGSYUSLLRUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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